Product packaging for D-arabino-Phytosphingosine(Cat. No.:)

D-arabino-Phytosphingosine

Cat. No.: B1250500
M. Wt: 317.5 g/mol
InChI Key: AERBNCYCJBRYDG-OKZBNKHCSA-N
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Description

Contextualizing Sphingolipid Biology and the Unique Position of D-arabino-Phytosphingosine

Sphingolipids are a class of lipids that serve as fundamental structural components of eukaryotic cell membranes and are deeply involved in a multitude of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis. nih.govclinikally.comacs.org The backbone of these complex lipids is a long-chain amino alcohol, known as a sphingoid base. acs.org Phytosphingosines are a major class of sphingoid bases, particularly abundant in plants, fungi, and yeast, but also found in mammalian tissues. nih.govwikipedia.orgrsc.org

This compound holds a unique position within the diverse family of sphingolipids. It is a stereoisomer of the more common D-ribo-phytosphingosine. acs.org While D-ribo-phytosphingosine is the predominant form in nature, the specific stereochemical arrangement of this compound imparts distinct biological properties and necessitates specific synthetic strategies for its study. acs.orgnih.gov Its structure, characterized by a (2S,3R,4S) configuration, differentiates it from other phytosphingosine (B30862) isomers and underscores the importance of stereochemistry in determining biological function.

Historical Perspective on the Discovery and Initial Characterization of Phytosphingosines

The journey into understanding phytosphingosines began with the broader exploration of sphingolipids. In 1932, a novel yeast strain, NRRL Y-1031, was isolated and found to secrete significant quantities of sphingoid bases. nih.gov This discovery was a pivotal moment, as it provided a readily available source for these compounds, which were otherwise difficult to extract in large amounts from plant seeds. nih.gov The primary secreted product was identified as tetraacetyl phytosphingosine (TAPS), which could be deacetylated to yield phytosphingosine. nih.gov This fermentation-based production method remains a cornerstone for obtaining phytosphingosine for research and commercial applications. nih.gov

Initial characterization focused on the chemical structure and properties of phytosphingosine, revealing its 18-carbon chain with an amino group at the second carbon and hydroxyl groups at the first, third, and fourth carbons. nih.govcaymanchem.com Early research established its role as a precursor to ceramides (B1148491), which are formed through the dehydration and condensation of phytosphingosine with long-chain fatty acids. nih.gov These foundational studies paved the way for a deeper investigation into the diverse biological roles of phytosphingosines.

Significance of Stereochemistry in Sphingolipid Function: Focusing on D-arabino-Configuration

The biological activity of sphingolipids is exquisitely dependent on their three-dimensional structure, or stereochemistry. The specific arrangement of functional groups in space determines how these molecules interact with enzymes, receptors, and other cellular components. Phytosphingosines have multiple chiral centers, leading to the possibility of several stereoisomers, including D-ribo, D-lyxo, D-arabino, and D-xylo configurations. acs.org

The D-arabino-configuration, specifically, dictates a unique spatial orientation of the hydroxyl and amino groups. This distinct stereochemistry influences its metabolic pathways and biological effects. For instance, the synthesis of this compound and its stereoisomers often requires highly selective chemical reactions that can precisely control the configuration at each chiral center. acs.orgnih.gov Researchers have developed methods that rely on the selective configurational inversion of stereocenters, often starting from the more abundant D-ribo-phytosphingosine, to produce this compound for study. acs.orgnih.gov This underscores the principle that subtle changes in stereochemistry can lead to significant differences in the biological properties and functions of sphingolipids.

Current Research Landscape and Key Unanswered Questions in this compound Biology

Current research continues to unravel the multifaceted roles of phytosphingosines, including the D-arabino isomer. A significant area of investigation is their function in skin health. Phytosphingosine is a natural component of the skin's stratum corneum and plays a crucial role in maintaining the skin barrier function by serving as a precursor to ceramides. nih.govhealthline.comskinkraft.com Studies have shown that phytosphingosine can stimulate the differentiation of human keratinocytes and inhibit inflammatory responses in the skin. nih.gov

Despite progress, several key questions about this compound remain unanswered. The precise mechanisms by which its specific stereochemistry influences its interaction with cellular targets and signaling pathways are not fully understood. While the metabolic fate of the more common D-ribo-phytosphingosine to odd-numbered fatty acids has been identified, the specific metabolic pathways and unique biological functions of the D-arabino isomer require further elucidation. nih.govcaymanchem.com Additionally, exploring the full therapeutic potential of this compound in inflammatory and proliferative skin diseases presents an exciting avenue for future research. nih.govuvm.edu

FeatureDescription
Chemical Name (2S,3S,4R)-2-Aminooctadecane-1,3,4-triol wikipedia.org
Common Names This compound, Hydroxysphinganine wikipedia.orgspecialchem.com
Molecular Formula C18H39NO3 wikipedia.orgspecialchem.com
Primary Natural Source Predominantly found in plants and fungi. wikipedia.org
Key Biological Precursor D-ribo-phytosphingosine acs.orgnih.gov
Research AreaKey FindingsUnanswered Questions
Sphingolipid Biology Serves as a structural backbone of sphingolipids. acs.orgThe precise influence of the D-arabino configuration on membrane properties.
Skin Health Enhances skin barrier function and has anti-inflammatory properties. nih.govhealthline.comskinkraft.comThe full therapeutic potential in various skin disorders.
Metabolism The general metabolic pathway of phytosphingosines is known. nih.govThe specific metabolic fate and unique byproducts of the D-arabino isomer.
Synthesis Methods for stereoselective synthesis from D-ribo-phytosphingosine have been developed. acs.orgnih.govDevelopment of more efficient and scalable synthetic routes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39NO3 B1250500 D-arabino-Phytosphingosine

Properties

Molecular Formula

C18H39NO3

Molecular Weight

317.5 g/mol

IUPAC Name

(2S,3R,4S)-2-aminooctadecane-1,3,4-triol

InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18+/m0/s1

InChI Key

AERBNCYCJBRYDG-OKZBNKHCSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@@H]([C@@H]([C@H](CO)N)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O

Synonyms

arabino-phytosphingosine
D-arabino-phytosphingosine

Origin of Product

United States

Biosynthesis and Metabolic Pathways of D Arabino Phytosphingosine

De Novo Biosynthesis Pathway: Elucidating the Enzymatic Steps

The de novo synthesis of sphingolipids is a highly conserved process that begins in the endoplasmic reticulum. frontiersin.org This pathway builds the sphingoid base from simple precursors.

The initial and rate-limiting step in the de novo synthesis of all sphingolipids is catalyzed by the enzyme Serine Palmitoyltransferase (SPT). nih.govresearchgate.net SPT is a heterodimer composed of LCB1 and LCB2 subunits, and its activity can be stimulated by smaller ssSPT subunits. researchgate.netnih.gov This enzyme facilitates the condensation of L-serine and palmitoyl-CoA to produce 3-ketodihydrosphingosine (also known as 3-ketosphinganine). researchgate.netfrontiersin.org This reaction is fundamental as it creates the initial C18 backbone of the long-chain base. nih.gov The resulting 3-ketodihydrosphingosine is then rapidly reduced by the NADPH-dependent enzyme 3-ketodihydrosphingosine reductase to form dihydrosphingosine (sphinganine), a dihydroxylated LCB. researchgate.netgoogle.com

StepEnzymeSubstratesProductFunction
1Serine Palmitoyltransferase (SPT)L-serine, Palmitoyl-CoA3-KetodihydrosphingosineCommits precursors to sphingolipid synthesis; rate-limiting step. nih.govresearchgate.net
23-Ketodihydrosphingosine Reductase3-Ketodihydrosphingosine, NADPHDihydrosphingosine (Sphinganine)Reduction to form the foundational dihydroxy LCB. researchgate.net

Following the formation of dihydrosphingosine (sphinganine), a key modification in plants and fungi is the hydroxylation at the C-4 position of the sphingoid backbone. oup.commicrobialcell.com This reaction is catalyzed by Sphingoid Base Hydroxylases (SBH), also known as Sphinganine-4-Hydroxylase (S4H). google.comoup.com The addition of this third hydroxyl group converts dihydrosphingosine into 4-hydroxysphinganine, which is commonly known as phytosphingosine (B30862). oup.com This trihydroxylated LCB is a characteristic and abundant feature of plant sphingolipids. oup.comnih.gov The de novo pathway in plants naturally produces phytosphingosine predominantly in the D-ribo stereochemical configuration. nih.gov D-arabino-phytosphingosine, being a stereoisomer, differs in its spatial arrangement, and while its specific de novo enzymatic synthesis is less characterized, it is understood to be a variant of this core hydroxylation process.

The structural diversity of sphingoid bases arises from differences in hydroxylation, saturation, and stereochemistry. This compound is distinct from other major LCBs.

Distinction from Sphingosine (B13886): The primary difference between phytosphingosine and sphingosine is at the C-4 position of the hydrocarbon chain. Phytosphingosine possesses a hydroxyl group at C-4, making it a trihydroxy LCB. oup.comhmdb.ca In contrast, sphingosine lacks this hydroxyl group and instead features a distinctive trans double bond between C-4 and C-5. oup.comwikipedia.org

Distinction from other Phytosphingosine Stereoisomers: Phytosphingosine has three chiral centers at positions C-2, C-3, and C-4, leading to several possible stereoisomers. The most common naturally occurring form in plants is D-ribo-phytosphingosine. nih.gov Other isomers, such as D-arabino, D-lyxo, and D-xylo, differ in the three-dimensional orientation of the amino and hydroxyl groups at these chiral centers. researchgate.netnih.gov The specific D-arabino configuration distinguishes it from the more common D-ribo isomer found in many biological systems. researchgate.net

CompoundKey Feature at C-4C4-C5 BondCommon Stereoisomer
Dihydrosphingosine (Sphinganine)HydrogenSingleD-erythro
SphingosineHydrogenDouble (trans)D-erythro
D-ribo-PhytosphingosineHydroxyl (-OH)SingleD-ribo
This compound Hydroxyl (-OH) Single D-arabino

Role of Sphingoid Base Hydroxylases (SBH)/Sphinganine-4-Hydroxylase (S4H) in this compound Generation

Salvage Pathways and Interconversion with Related Sphingolipids

In addition to de novo synthesis, cells utilize salvage pathways to recycle sphingolipid components. nih.gov These pathways involve the breakdown of complex sphingolipids to release LCBs and ceramides (B1148491), which can be re-acylated or modified for reuse. nih.govfiveable.me

LCBs can be interconverted through specific enzymatic reactions. An alternative route to phytosphingosine synthesis involves the direct conversion of sphingosine by a sphingolipid C4-hydroxylase, which adds a hydroxyl group at the C-4 position. nih.gov Dihydrophytosphingosine (sphinganine) is the direct precursor to phytosphingosine in the de novo pathway, requiring only the C-4 hydroxylation step catalyzed by SBH/S4H to be converted. oup.commicrobialcell.com These interconversions allow the cell to dynamically regulate the levels of different sphingoid bases.

Once formed, phytosphingosine serves as a backbone for the synthesis of phytoceramides. This reaction is catalyzed by ceramide synthases, which attach a fatty acid via an amide linkage to the amino group of the phytosphingosine base. nih.govnih.gov Different ceramide synthase isoforms exhibit specificity for LCBs (dihydroxy vs. trihydroxy) and fatty acyl-CoA chain lengths. nih.gov

These resulting phytoceramides are central molecules that can be further modified to form a vast array of complex sphingolipids. nih.gov For instance, in the Golgi apparatus, the enzyme inositol (B14025) phosphorylceramide (IPC) synthase can transfer a phosphoinositol group to phytoceramide, forming IPC, a major class of complex sphingolipids in plants and fungi. frontiersin.orgfrontiersin.orgnih.gov These complex sphingolipids are essential structural components of cellular membranes and are involved in various signaling processes. nih.gov

Integration into Ceramide and Complex Sphingolipid Synthesis

Phytoceramide Formation via Ceramide Synthase (CerS)

The conversion of free this compound into a ceramide is a crucial step in the synthesis of more complex sphingolipids. This reaction is catalyzed by ceramide synthases (CerS), also known as longevity-assurance gene one (LOH) homologues in plants. oup.comfrontiersin.org These enzymes facilitate the formation of an amide bond between the amino group of the this compound base and a fatty acyl-CoA molecule. frontiersin.orgmdpi.com The resulting molecule is a phytoceramide. mdpi.comnih.gov

In the model plant Arabidopsis thaliana, there are three distinct ceramide synthase enzymes (LOH1, LOH2, and LOH3), each exhibiting specificity for different acyl-CoA and LCB substrates. frontiersin.org This specificity allows for the generation of a diverse array of phytoceramide species, which can vary in both their LCB backbone and the length and saturation of their fatty acid chain. Phytoceramides containing a trihydroxy LCB like this compound are specifically referred to as phytoceramides. nih.gov The formation of phytoceramide is a key branching point, directing this compound towards the synthesis of complex glycosphingolipids.

Inositol Phosphorylceramide (IPC) and Glycosyl Inositol Phosphorylceramides (GIPCs)

Once formed, phytoceramide serves as the substrate for the synthesis of inositol phosphorylceramide (IPC), the foundational molecule for the most abundant class of sphingolipids in plants, the glycosyl inositol phosphorylceramides (GIPCs). oup.comnih.gov This process is initiated by the enzyme inositol phosphorylceramide synthase (IPCS), which catalyzes the transfer of an inositol phosphate (B84403) headgroup from phosphatidylinositol to the C1-hydroxyl group of the phytoceramide backbone. frontiersin.orgnih.gov In plants, this reaction occurs in the Golgi apparatus. nih.gov

The resulting IPC molecule is then further modified through a series of glycosylation steps to create the complex GIPC structures. oup.com A key, plant-specific step is the addition of glucuronic acid (GlcA) to the inositol moiety, a reaction catalyzed by inositol phosphorylceramide glucuronosyltransferase (IPUT1). oup.comnih.gov Following this, additional sugar residues, such as mannose, galactose, and arabinose, can be added to the GlcA, leading to a vast diversity of GIPC structures. nih.govresearchgate.net GIPCs are integral components of the plasma membrane and are essential for various cellular functions. nih.govnih.gov

Glucosylceramide (GlcCer) Pathways

In addition to forming GIPCs, phytoceramides can be directed towards a different class of glycosphingolipids: glucosylceramides (GlcCer). This pathway involves the enzyme glucosylceramide synthase (GCS), which catalyzes the transfer of a glucose molecule from a UDP-glucose donor to the primary hydroxyl group of the ceramide. nih.govuniprot.orgfrontiersin.org The GCS enzyme is evolutionarily conserved and localizes to the endoplasmic reticulum in plants. nih.gov

Degradation and Recycling Mechanisms of this compound

The cellular levels of this compound and its derivatives are tightly controlled through a balance of synthesis, degradation, and recycling. These pathways not only prevent the accumulation of potentially cytotoxic intermediates but also allow for the salvage of constituent parts for reuse in metabolic processes.

Enzymatic Hydrolysis and Product Formation

Complex sphingolipids can be broken down to release their core components. For instance, glucosylceramides can be hydrolyzed by glucosylceramidase (GCD), also known as β-glucosidase, which cleaves the glucose headgroup to yield a free ceramide. nih.govnih.gov This ceramide can then be acted upon by ceramidases, which hydrolyze the amide bond to release the sphingoid base (in this case, this compound) and a fatty acid. nih.gov

The free this compound itself can be targeted for degradation. In mammals, this pathway involves a series of six reactions that convert phytosphingosine into pentadecanoic acid (a C15:0 fatty acid). nih.gov The process includes phosphorylation, cleavage, oxidation, CoA addition, a second cleavage (C1 removal), and a final oxidation. nih.gov The last three steps constitute a fatty acid α-oxidation pathway that occurs in the endoplasmic reticulum. nih.gov Key enzymes in this pathway include the aldehyde dehydrogenase ALDH3A2 and the 2-hydroxyacyl-CoA lyase HACL2. nih.gov

Role of Sphingosine Kinase (SphK) and Phosphatase Activities on this compound-1-Phosphate

This compound can be reversibly phosphorylated, a key mechanism for generating bioactive signaling molecules. The phosphorylation is catalyzed by sphingosine kinase (SphK), which uses ATP to add a phosphate group to the C1-hydroxyl of the sphingoid base, forming this compound-1-phosphate (P1P or PHS-1P). nih.govnih.govfrontiersin.org While SphK in Arabidopsis can phosphorylate several LCBs, it shows less activity towards phytosphingosine compared to other sphingoid bases like sphingosine. nih.govnih.gov Nevertheless, the P1P formed is a potent signaling molecule involved in processes like the regulation of stomatal aperture. nih.govnih.gov

The reverse reaction, the dephosphorylation of P1P back to this compound, is carried out by LCB-phosphate phosphatases (SPPs). nih.govpnas.org This enzymatic activity is crucial for regulating the cellular balance between the free sphingoid base and its phosphorylated form, effectively controlling the levels of this important lipid mediator. pnas.org This dynamic phosphorylation and dephosphorylation cycle is a critical node in sphingolipid-mediated signaling. frontiersin.org

Regulation of this compound Homeostasis

Maintaining appropriate levels of this compound and its downstream metabolites is vital for cellular function, as imbalances can trigger processes like programmed cell death. nih.gov The homeostasis of sphingolipids is regulated primarily at the level of their biosynthesis, particularly at the first committed step catalyzed by serine palmitoyltransferase (SPT). nih.gov

Interactive Data Table: Key Enzymes in this compound Metabolism

EnzymeAbbreviationFunctionPathway
Serine Palmitoyltransferase SPTCatalyzes the first step of LCB synthesis.Biosynthesis
Ceramide Synthase CerS / LOHAcylates this compound to form phytoceramide. frontiersin.orgBiosynthesis
Inositol Phosphorylceramide Synthase IPCSTransfers inositol phosphate to phytoceramide to form IPC. frontiersin.orgnih.govBiosynthesis
Inositol Phosphorylceramide Glucuronosyltransferase IPUT1Adds glucuronic acid to IPC to form a GIPC precursor. oup.comnih.govBiosynthesis
Glucosylceramide Synthase GCSTransfers glucose to phytoceramide to form GlcCer. nih.govuniprot.orgBiosynthesis
Glucosylceramidase GCDHydrolyzes GlcCer to ceramide and glucose. nih.govDegradation
Ceramidase Hydrolyzes ceramide to a sphingoid base and a fatty acid. nih.govDegradation
Aldehyde Dehydrogenase 3A2 ALDH3A2Catalyzes oxidation steps in the α-oxidation of phytosphingosine. nih.govDegradation
2-hydroxyacyl-CoA Lyase 2 HACL2Catalyzes the C1 removal step in the α-oxidation of phytosphingosine. nih.govDegradation
Sphingosine Kinase SphKPhosphorylates this compound to P1P. nih.govfrontiersin.orgSignaling/Metabolism
LCB-Phosphate Phosphatase SPPDephosphorylates P1P to this compound. nih.govpnas.orgSignaling/Metabolism

Genetic Regulation of Biosynthetic and Degradative Enzymes

The production and removal of this compound are governed by the expression of specific genes encoding the necessary metabolic enzymes. nih.gov The regulation of these genes at the transcriptional level is a primary mechanism for controlling the flow of metabolites through the sphingolipid pathway. frontiersin.orgresearchgate.net

Biosynthetic Enzymes: The de novo synthesis of all sphingolipids, including phytosphingosine, begins with the condensation of serine and palmitoyl-CoA. nih.gov This rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govwiley.com In mammals, SPT is a complex encoded by three distinct genes: SPTLC1, SPTLC2, and SPTLC3. nih.gov The combination of different subunits can create SPT isoforms with varying activities and substrate preferences, adding a layer of regulatory complexity. frontiersin.org In plants, the SPT enzyme is also a heterodimer composed of LCB1 and LCB2 subunits, and the genes encoding these subunits are transcriptionally regulated in response to stimuli. wiley.comfrontiersin.org For instance, treatment of tobacco plants with phytosphingosine was found to upregulate the transcription of both LCB1 and LCB2 genes. wiley.com

The conversion of dihydrosphingosine (sphinganine) to phytosphingosine (4-hydroxysphinganine) is catalyzed by a sphingoid base hydroxylase. oup.com The subsequent acylation to form phytoceramide is carried out by ceramide synthases (CerS), which are also encoded by a family of genes with distinct substrate specificities. nih.govfrontiersin.org

Degradative Enzymes: The degradation of phytosphingosine is a multi-step process involving a unique α-oxidation pathway. nih.gov In mammals, the entire pathway converts phytosphingosine into pentadecanoic acid (C15:0-COOH) through six reactions. nih.gov Key genes involved in this process have been identified. The aldehyde dehydrogenase ALDH3A2 is crucial, catalyzing two separate oxidation steps in the pathway. nih.govpnas.org Another critical enzyme is 2-hydroxyacyl-CoA lyase 2, encoded by the HACL2 gene, which carries out the C1 removal step in the endoplasmic reticulum. nih.govpnas.org

In yeast, the degradation pathway also proceeds through α-oxidation of a 2-hydroxy fatty acid intermediate. nih.govresearchgate.net The gene MPO1, which has no direct homolog in mammals, has been identified as being involved in this process. pnas.orgnih.govresearchgate.net The ultimate breakdown of the sphingoid base backbone is catalyzed by sphingosine-1-phosphate lyase, encoded by DPL1 in yeast and SGPL1 in mammals, which irreversibly cleaves the phosphorylated base. nih.govembopress.org

The table below summarizes the key genes involved in the regulation of this compound metabolism.

Gene(s)EnzymeFunction in PathwayOrganism(s)
SPTLC1, SPTLC2, SPTLC3 Serine Palmitoyltransferase (SPT)Catalyzes the first, rate-limiting step of de novo sphingolipid biosynthesis. nih.govMammals
LCB1, LCB2 Serine Palmitoyltransferase (SPT)Catalyzes the first step of sphingolipid biosynthesis. wiley.comfrontiersin.orgPlants
ALDH3A2 Aldehyde Dehydrogenase 3A2Catalyzes two oxidation steps in the phytosphingosine degradation pathway. nih.govpnas.orgMammals
HACL2 2-hydroxyacyl-CoA Lyase 2Catalyzes the C1 removal (α-oxidation) step in phytosphingosine degradation. nih.govpnas.orgMammals
MPO1 2-OH FA DioxygenaseInvolved in the α-oxidation step of phytosphingosine degradation. nih.govresearchgate.netYeast
SGPL1 (SPL) Sphingosine-1-Phosphate LyaseCatalyzes the final, irreversible cleavage of phosphorylated sphingoid bases. pnas.orgMammals
DPL1 Sphingosine-1-Phosphate LyaseCatalyzes the final, irreversible cleavage of phosphorylated sphingoid bases. embopress.orgYeast

Post-Translational Modification and Enzyme Activity Modulation

Beyond genetic regulation, the activity of enzymes in the phytosphingosine metabolic pathway is fine-tuned by post-translational modifications (PTMs). nih.govnumberanalytics.com These modifications allow for rapid cellular responses to changing conditions by directly altering an enzyme's catalytic efficiency, stability, or localization. researchgate.net

Phosphorylation is a key PTM regulating sphingolipid metabolism. frontiersin.orgnumberanalytics.com

Serine Palmitoyltransferase (SPT): The activity of SPT, the gateway enzyme to the pathway, is modulated by the phosphorylation of its subunits. frontiersin.org Studies on human SPTLC2 and plant LCB subunits have shown that altering the phosphorylation status directly impacts enzymatic activity and the rate of sphingolipid generation. frontiersin.org

Ceramide Synthases (CerS): Several isoforms of CerS, which acylate sphingoid bases to form ceramides, are also regulated by phosphorylation, which can enhance their enzymatic activity. nih.govfrontiersin.org

Other PTMs also play a role. For example, palmitoylation (the attachment of palmitic acid) of mammalian neutral sphingomyelinase has been shown to be critical for its association with the plasma membrane, demonstrating how PTMs can regulate enzyme function by controlling their subcellular location. nih.gov Glycosylation is another important modification that occurs in the Golgi apparatus and is necessary for the proper targeting and function of enzymes like acid sphingomyelinase. nih.gov These modifications collectively provide a dynamic layer of control over the flux of metabolites through the sphingolipid network. nih.gov

Feedback Mechanisms in Sphingolipid Metabolic Networks

The sphingolipid metabolic network is governed by sophisticated feedback mechanisms that maintain homeostasis. numberanalytics.com The accumulation of downstream metabolites can signal to inhibit or modulate the activity of enzymes earlier in the pathway, preventing the excessive production or depletion of critical lipid species. numberanalytics.comnih.gov

Further evidence for feedback control comes from observations that elevated levels of phytosphingosine can lead to reduced uptake of serine, a precursor for its own synthesis. nih.gov This suggests a feedback loop where the end product limits the availability of its initial building blocks. nih.gov

Moreover, the interplay between different branches of sphingolipid metabolism illustrates complex cross-regulation. For instance, sphingosine-1-phosphate (S1P), a product of sphingosine degradation, was found to inhibit the activity of Ceramide Synthase 2 (CerS2), suggesting that breakdown products can regulate the synthesis of specific ceramide species. nih.gov In plants, an imbalance in the levels of long-chain bases and ceramides can trigger the salicylic (B10762653) acid defense pathway, indicating a feedback loop that integrates metabolic status with cellular stress signaling. frontiersin.orgfrontiersin.org These intricate feedback networks are essential for the cell to adapt its lipid profile to physiological needs and environmental cues. acs.org

Cellular and Subcellular Localization of D Arabino Phytosphingosine

Membrane Association and Distribution in Eukaryotic Cells

The journey of phytosphingosine (B30862) begins in the endoplasmic reticulum (ER), the primary site of sphingolipid biosynthesis. mdpi.comnih.govmpi-cbg.de From the ER, phytosphingosine and its subsequent metabolite, ceramide, are distributed to other organelles, leading to a gradient of sphingolipid concentration across the cell. nih.gov This distribution is critical for establishing the unique identity and function of different organellar membranes. mdpi.com

The plasma membrane (PM) is a major destination for complex sphingolipids derived from phytosphingosine. mdpi.comencyclopedia.pub Here, they are not uniformly distributed but are laterally segregated into specialized microdomains, often referred to as lipid rafts. nih.govresearchgate.net These domains are enriched in sphingolipids and sterols, creating ordered and thicker membrane regions compared to the surrounding glycerophospholipid-rich areas. nih.govnih.gov

This compartmentalization is crucial for:

Organizing Signaling Platforms: Lipid rafts act as assembly points for various signaling proteins, effectively regulating their activity and downstream pathways. nih.gov

Protein Sorting and Trafficking: The distinct biophysical properties of these microdomains influence the spatial organization and transport of membrane proteins. nih.gov

Maintaining Membrane Integrity: The tight packing of sphingolipids and sterols contributes to the barrier function of the plasma membrane. nih.gov

In the yeast Saccharomyces cerevisiae, the protein Nce102, a component of microdomains called MCC/eisosomes, acts as a sensor for sphingolipid levels. biorxiv.org When sphingolipid synthesis is inhibited, Nce102 redistributes from these domains into the general plasma membrane, indicating a mechanism for sensing and responding to local sphingolipid demand. biorxiv.org This dynamic localization highlights the active management of sphingolipid distribution within the plasma membrane. biorxiv.orgmdpi.com

The synthesis of D-arabino-phytosphingosine is initiated in the endoplasmic reticulum (ER). mdpi.comnih.govmpi-cbg.de The enzymes responsible for the initial steps of sphingolipid synthesis, including serine palmitoyltransferase, are localized to the ER. nih.gov In yeast, the long-chain base moiety is typically hydroxylated in the ER to yield phytosphingosine. nih.gov This newly synthesized phytosphingosine, along with its acylated form, phytoceramide, is then transported from the ER to the Golgi apparatus for further modification into complex sphingolipids like inositolphosphorylceramide (IPC). encyclopedia.pubnih.govrupress.org

The Golgi apparatus serves as a central sorting and processing station for sphingolipids. embopress.org Within the Golgi, enzymes such as IPC synthase add head groups to the ceramide backbone. molbiolcell.org In yeast, the protein Kei1 is an essential subunit of IPC synthase and is crucial for both the enzyme's activity and its localization to the medial-Golgi. molbiolcell.org The transport from the ER to the Golgi is a critical regulatory step and occurs through both vesicle-mediated and non-vesicular pathways. nih.govnih.gov This dual-transport mechanism allows the cell to maintain sphingolipid production even when vesicular trafficking is compromised, for instance, during ER stress. rupress.org

While the bulk of sphingolipid synthesis and modification occurs in the ER and Golgi, phytosphingosine and its derivatives are also found in other organelles, including mitochondria and lysosomes, where they play significant roles in organelle function and signaling. microbialcell.comfrontiersin.org

Mitochondria: Ceramides (B1148491), derived from phytosphingosine, are present in mitochondrial membranes and can influence critical mitochondrial functions. microbialcell.comfrontiersin.org Their presence is linked to the regulation of the electron transport chain, the induction of reactive oxygen species (ROS), and the initiation of apoptosis through mitochondrial outer membrane permeabilization. microbialcell.com The transfer of lipids from the ER to mitochondria often occurs at specialized membrane contact sites (MCS) known as mitochondria-associated membranes (MAMs). nih.gov These sites facilitate the exchange of lipids like ceramide, which is crucial for initiating cell death signals at the mitochondrial level. nih.gov

Lysosomes: Lysosomes are the primary sites for the degradation of complex sphingolipids. frontiersin.org However, these organelles, and their yeast equivalent, the vacuole, are not merely catabolic centers. They are involved in intricate signaling pathways and their morphology is influenced by sphingolipid metabolism. elifesciences.orgelifesciences.org For instance, the accumulation of phytosphingosine can trigger vacuolar fission in yeast. elifesciences.orgelifesciences.orgelifesciences.org This process appears to be mediated by the transport of phytosphingosine from the ER to the vacuole at nucleus-vacuole junctions (NVJs), a type of MCS. elifesciences.orgelifesciences.org Furthermore, sphingosine (B13886), a related sphingoid base, has been shown to accumulate in late endosomes/lysosomes in certain disease states, leading to defects in calcium homeostasis and endocytic trafficking. cardiff.ac.uk

Endoplasmic Reticulum and Golgi Localization

Dynamic Trafficking and Transport Mechanisms

The movement of this compound and its ceramide derivatives between cellular organelles is a highly regulated process essential for establishing the distinct lipid composition of each compartment. This trafficking occurs through two primary mechanisms: vesicular transport and non-vesicular transport mediated by lipid transfer proteins.

Vesicular transport is a major pathway for the bulk flow of lipids and proteins through the secretory pathway, from the ER to the Golgi and subsequently to the plasma membrane. nih.govencyclopedia.pub Ceramides synthesized in the ER can be incorporated into the membranes of COPII-coated vesicles, which bud from the ER and travel to the Golgi. encyclopedia.pub This transport is coupled with the trafficking of other molecules, such as GPI-anchored proteins, suggesting a coordinated system for moving specific cargo. encyclopedia.pub Once complex sphingolipids are synthesized in the Golgi, their transport to the plasma membrane and endosomes also relies heavily on vesicular carriers. encyclopedia.pub Studies in yeast have shown that blocking vesicular transport, for example in sec mutants, significantly reduces the delivery of complex sphingolipids to the plasma membrane. encyclopedia.pubnih.gov

In addition to vesicular pathways, a significant portion of ceramide transport, particularly from the ER to the Golgi, occurs via non-vesicular mechanisms. rupress.orgnih.govnih.gov This mode of transport is mediated by lipid transfer proteins (LTPs) that can extract lipid monomers from a donor membrane and deliver them to an acceptor membrane, often at membrane contact sites (MCS) where two organelles are in close proximity. rupress.orgjst.go.jpbiorxiv.org

This non-vesicular transport is:

Energy Independent: Unlike vesicular transport, it does not require ATP. rupress.orgnih.gov

Rapid and Specific: LTPs can facilitate the fast and selective movement of specific lipids. nih.gov

Crucial under Stress: It allows for the continued production of complex sphingolipids when vesicular transport is inhibited, such as during ER stress, thereby preventing the toxic accumulation of ceramide in the ER. rupress.org

Key proteins involved in this process include:

CERT (Ceramide Transfer Protein): In mammalian cells, CERT is a well-characterized LTP that specifically extracts ceramide from the ER and delivers it to the trans-Golgi. nih.govjst.go.jp

Tricalbins: In yeast, tricalbins are ER-resident proteins that function as tethers at ER-PM and ER-Golgi contact sites and are implicated in the non-vesicular transport of ceramide. elifesciences.orgelifesciences.org

Oxysterol-binding protein (OSBP)-related proteins (ORPs): This large family of conserved LTPs is involved in the non-vesicular transport of sterols and may also play a role in sphingolipid homeostasis at MCS. researchgate.netnih.gov

The interplay between vesicular and non-vesicular transport provides the cell with a robust and flexible system to control the precise subcellular distribution of this compound and its derivatives, ensuring proper membrane function and signaling. nih.gov

Data Tables

Table 1: Subcellular Localization and Function of this compound and its Derivatives

OrganelleKey Form(s)Primary Function/RoleSupporting Evidence
Endoplasmic Reticulum (ER) This compound, PhytoceramideSite of de novo synthesis; Precursor for complex sphingolipids. mdpi.comnih.govnih.govLocation of key biosynthetic enzymes like serine palmitoyltransferase. nih.gov
Golgi Apparatus Phytoceramide, Complex Sphingolipids (e.g., IPC)Modification into complex sphingolipids; Sorting hub for lipid trafficking. embopress.orgmolbiolcell.orgPresence of enzymes like IPC synthase for head group addition. molbiolcell.org
Plasma Membrane (PM) Complex SphingolipidsStructural component of lipid rafts; Platform for signaling proteins. nih.govresearchgate.netSegregation into detergent-resistant microdomains with sterols. nih.gov
Mitochondria PhytoceramideRegulation of apoptosis and electron transport chain. microbialcell.comInduction of mitochondrial outer membrane permeabilization. microbialcell.com
Lysosome / Vacuole This compound, PhytoceramideSite of degradation; Regulation of organelle morphology (fission). frontiersin.orgelifesciences.orgelifesciences.orgAccumulation of phytosphingosine induces vacuolar fission in yeast. elifesciences.orgelifesciences.org

Table 2: Mechanisms of this compound/Ceramide Transport

Transport MechanismKey FeaturesProteins Involved (Examples)References
Vesicular Transport ATP-dependent; Bulk flow of lipids and proteins; Blocked by sec mutations.COPII vesicle components. encyclopedia.pubnih.gov
Non-Vesicular Transport ATP-independent; Mediated by Lipid Transfer Proteins (LTPs); Occurs at Membrane Contact Sites (MCS).CERT (mammals), Tricalbins (yeast), ORPs. rupress.orgelifesciences.orgjst.go.jpnih.gov

Molecular Mechanisms of Action of D Arabino Phytosphingosine

Direct Receptor Interactions

D-arabino-Phytosphingosine functions as a signaling molecule by directly interacting with specific transmembrane receptors, thereby initiating intracellular signaling cascades.

Phytosphingosine (B30862) (PHS) has been identified as a novel ligand for the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120. nih.govbibliotekanauki.pl FFAR4 is a G protein-coupled receptor that binds medium- and long-chain fatty acids, playing a role in metabolic regulation. nih.govnih.gov Activation of FFAR4 by ligands is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with anti-diabetic effects. nih.govnih.gov Unlike many other natural ligands for FFAR4 which possess a carboxyl group, PHS lacks this feature, indicating a distinct binding mechanism. bibliotekanauki.pl The interaction between PHS and FFAR4 triggers downstream signaling pathways, including an increase in intracellular calcium levels and the activation of the extracellular signal-regulated kinase (ERK) cascade. nih.gov

The binding of phytosphingosine to FFAR4 is characterized by specific structural interactions that differ significantly from those of conventional fatty acid ligands like α-linolenic acid (ALA). bibliotekanauki.pl Docking simulations and mutational analyses have revealed that the binding is critically dependent on the hydroxyl group at the C4 position of the phytosphingosine molecule. nih.gov Specifically, the glutamic acid residue at position 249 (E249) of the FFAR4 receptor forms a crucial hydrogen bond with the oxygen of this C4-hydroxyl group. bibliotekanauki.pl

This structural requirement is highly specific; experimental data shows that substituting the E249 residue with alanine (B10760859) (E249A) dramatically curtails FFAR4 activation by PHS but has a much weaker effect on its activation by ALA. bibliotekanauki.pl Furthermore, sphingosine (B13886), a closely related sphingolipid that lacks the C4-hydroxyl group, is unable to activate the FFAR4 receptor. bibliotekanauki.pl These findings underscore the unique structural determinants governing the PHS-FFAR4 interaction.

Table 1: Receptor Interaction Profile of this compound

ReceptorReceptor ClassKey Interacting Residue (Receptor)Key Structural Feature (Ligand)Primary Downstream EffectReference
FFAR4/GPR120GPCRE249C4-hydroxyl groupGLP-1 secretion, Intracellular Ca2+ increase nih.govbibliotekanauki.plnih.gov
CD300bImmunoreceptorNot specifiedNot specifiedTNF-α and Nitric Oxide (NO) production, Neutrophil recruitment uniprot.orgnih.gov

This compound has been identified as a potential ligand for CD300b, an activating immunoreceptor expressed on various myeloid cells. uniprot.orgnih.gov The binding of phytosphingosine to CD300b on inflammatory dendritic cells (DCs) stimulates the production of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO). uniprot.orgnih.gov This activation is a key step in initiating an inflammatory response. The NO produced by these DCs subsequently promotes the recruitment of neutrophils. nih.gov This signaling cascade suggests that the interaction between phytosphingosine and CD300b plays a significant role in modulating innate immune responses, particularly in the context of fungal components like zymosan, of which phytosphingosine is a constituent. nih.gov

Ligand Binding Characteristics and Structural Requirements

Enzyme Modulation and Inhibition

In addition to receptor binding, this compound directly influences the activity of intracellular enzymes, particularly those central to sphingolipid metabolism and phospholipid signaling.

This compound acts as an inhibitor of neutral sphingomyelinase 2 (nSMase2). kyobobook.co.kr This enzyme catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine, a critical step in cellular stress responses and exosome biogenesis. kyobobook.co.krebi.ac.uk The inhibition of nSMase2 by this compound occurs in a concentration-dependent manner. kyobobook.co.kr Kinetic analysis has shown that this inhibition is of an apparent competitive type. kyobobook.co.kr The inhibitory action is specific, as this compound effectively curtails ceramide generation regulated by nSMase2. kyobobook.co.kr

The influence of phytosphingosine on phospholipases D and C, enzymes that generate the second messengers phosphatidic acid (PA) and diacylglycerol (DAG) respectively, appears to be context-dependent. Research has shown that phytosphingosine (PHS) can inhibit the carbachol-stimulated activation of phospholipase D (PLD) in Chinese hamster ovary (CHO) cells that express a specific muscarinic acetylcholine (B1216132) receptor. nih.gov In the same experimental system, PHS had no significant effect on the stimulated activity of phospholipase C (PLC). nih.gov

Conversely, other studies using in vitro assays with liposomes and detergents have reported that phytosphingosine can moderately activate the PLCδ1 isozyme. bibliotekanauki.pl This suggests that the effect of phytosphingosine on PLC may be specific to certain isozymes and experimental conditions. In plant systems, there is significant crosstalk between sphingolipid and phospholipid signaling pathways, where PA generated by PLD can bind to and promote the activity of sphingosine kinases, which in turn phosphorylate phytosphingosine. nih.govkyobobook.co.kr However, a direct modulatory effect of phytosphingosine on plant PLD has not been definitively established. kyobobook.co.kr

Table 2: Enzyme Modulation by this compound

EnzymeEffectMechanism/ContextReference
Neutral Sphingomyelinase 2 (nSMase2)InhibitionApparent competitive inhibition kyobobook.co.kr
Phospholipase D (PLD)InhibitionInhibits carbachol-induced activation in CHO cells nih.gov
Phospholipase C (PLC)No effectNo effect on carbachol-induced activation in CHO cells nih.gov
Phospholipase C (PLCδ1)ActivationModerate activation in in vitro assays bibliotekanauki.pl

Regulation of Sphingolipid Metabolic Enzymes

The primary control point is the enzyme serine palmitoyltransferase (SPT), which catalyzes the first committed step in sphingolipid biosynthesis. frontiersin.orgfrontiersin.org SPT's activity is modulated by several proteins, including the orosomucoid-like (ORMDL) proteins in mammals or their homologs (Orm proteins) in yeast, which act as negative regulators. frontiersin.orgbiorxiv.org The Target of Rapamycin Complex 2 (TORC2) signaling pathway also plays a crucial role. In yeast, TORC2 activates the kinase Ypk1, which then phosphorylates and inhibits the Orm proteins, leading to increased SPT activity and consequently, higher production of long-chain bases like phytosphingosine. biorxiv.org

Furthermore, downstream enzymes directly involved in the synthesis and conversion of phytosphingosine are also points of regulation. Sphingoid base hydroxylases (SBHs) are responsible for converting sphinganine (B43673) into phytosphingosine by adding a hydroxyl group at the C-4 position. nih.gov Subsequently, ceramide synthases utilize phytosphingosine as a substrate to form phytoceramides. nih.gov The expression and activity of these enzymes are regulated by various cellular signals and stress conditions, ensuring that the levels of this compound and its derivatives are maintained to meet cellular needs.

EnzymeFunction in Relation to this compoundRegulatory Factors
Serine Palmitoyltransferase (SPT) Catalyzes the first step of de novo sphingolipid synthesis, controlling the overall production of long-chain bases. frontiersin.orgfrontiersin.orgORMDL/Orm proteins, TORC2-Ypk1 pathway. frontiersin.orgbiorxiv.org
Sphingoid Base Hydroxylase (SBH) Converts sphinganine to this compound. nih.govSubstrate availability, transcriptional regulation.
Ceramide Synthase (CerS) Acylates this compound to form dihydroceramides or phytoceramides. nih.govTORC2-Ypk1 pathway, substrate specificity. biorxiv.org

Protein-Lipid Interactions and Membrane Remodeling

This compound and its derivatives are integral structural components of cellular membranes, where they actively participate in modulating the physical properties of the lipid bilayer and organizing membrane domains. researchgate.net

Alteration of Membrane Curvature and Fluidity

The biophysical properties of a membrane, such as its curvature and fluidity, are heavily influenced by the geometry of its constituent lipids. researchgate.netuvigo.es Lipids can be broadly classified by their shape as cylindrical, conical, or inverted-conical. researchgate.netnih.gov this compound, like other sphingoid bases, possesses a small polar head group and a single long hydrocarbon chain. This structure is analogous to other lipids, such as ceramide, that are considered to have an inverted-cone shape.

The incorporation of inverted-cone-shaped lipids into a membrane leaflet induces negative curvature stress. nih.gov This physical force can facilitate processes that require membrane bending away from the cytosol, such as the formation of vesicles for exocytosis or the budding of intraluminal vesicles. The local enrichment of phytosphingosine or its metabolic products can, therefore, be a mechanism to remodel membrane shape and facilitate trafficking events. researchgate.net

Membrane fluidity is also affected by its lipid composition. The long, saturated acyl chain of phytosphingosine can pack tightly with other lipids, particularly cholesterol and other sphingolipids, which generally decreases membrane fluidity and increases the ordering of the lipid bilayer. uvigo.es This alteration in fluidity can, in turn, affect the lateral mobility and function of membrane-embedded proteins.

Formation of Lipid Rafts and Signaling Platforms

One of the most critical functions of sphingolipids, including derivatives of this compound, is their participation in the formation of specialized membrane microdomains known as lipid rafts. nih.govwikipedia.org These platforms are enriched in sphingolipids and cholesterol and are characterized by a more ordered and tightly packed lipid environment compared to the surrounding bilayer. wikipedia.orgnih.gov

These rafts function as organizing centers, concentrating or excluding specific proteins to facilitate or inhibit signaling cascades. wikipedia.orgresearchgate.net By serving as a foundational component of complex sphingolipids (e.g., phytoceramides and glycosyl inositol (B14025) phosphoceramides in plants), this compound is crucial for the structural integrity of these domains. nih.gov Lipid rafts compartmentalize cellular processes by assembling signaling molecules, which allows for efficient and specific signal transduction. researchgate.netwikipedia.org They are involved in a multitude of signaling events, including those initiated by growth factor receptors and G protein-coupled receptors. nih.govresearchgate.net

Generation of Bioactive Metabolites (e.g., this compound-1-Phosphate)

This compound is not merely a structural intermediate; it is also a substrate for the generation of potent signaling molecules, most notably this compound-1-phosphate (phyto-S1P). nih.gov This phosphorylation is carried out by sphingosine kinases.

Phyto-S1P is a bioactive lipid mediator with established signaling roles, particularly in plants. For instance, it has been shown to be involved in controlling stomatal closure, a critical process for regulating gas exchange and water loss. nih.gov Research has demonstrated that phyto-S1P can elevate nitric oxide content and the pH of guard cells, leading to stomatal closure. nih.gov Furthermore, its levels have been observed to increase rapidly in response to environmental stresses like cold treatment, indicating a role in rapid cellular signaling responses. nih.gov

While much of the research on sphingoid base phosphates has focused on sphingosine-1-phosphate (S1P) in mammalian systems, the functions of phyto-S1P highlight a conserved theme of phosphorylated sphingoid bases acting as critical signaling molecules across different kingdoms of life. hmdb.cafrontiersin.org S1P is known to regulate a vast array of cellular processes, including cell survival, proliferation, and immune cell trafficking, often by acting on a family of G protein-coupled receptors. hmdb.cafrontiersin.orgnih.gov The signaling functions of phyto-S1P are an active area of investigation, with its role as a key bioactive metabolite firmly established.

MetabolitePrecursorKey Generating EnzymeKnown Signaling Functions
This compound-1-Phosphate (phyto-S1P) This compoundSphingosine KinaseRegulates stomatal closure in plants; involved in cold stress response. nih.gov
Phytoceramide This compoundCeramide SynthaseStructural component of membranes and lipid rafts; precursor to complex sphingolipids. nih.gov

Biological Functions and Physiological Roles of D Arabino Phytosphingosine Mechanistic Focus

Role in Cellular Homeostasis and Membrane Integrity

D-arabino-phytosphingosine is a fundamental component of ceramides (B1148491), which are essential lipids in the stratum corneum, the outermost layer of the skin. cosmeticsandtoiletries.comhealthline.commdpi.com These ceramides, along with cholesterol and free fatty acids, form a protective barrier that prevents water loss and blocks the entry of foreign substances and allergens. mdpi.comcliniciansbrief.comskinkraft.com By serving as a precursor to ceramides, phytosphingosine (B30862) directly contributes to the structural integrity of cellular membranes and the maintenance of skin barrier function. cosmeticsandtoiletries.comhealthline.com

Research has shown that phytosphingosine enhances the skin's moisture levels by stimulating the biosynthesis and degradation of filaggrin, a protein crucial for the production of Natural Moisturizing Factor (NMF). nih.gov This process helps keep the skin hydrated and supple. skinkraft.com Furthermore, the presence of phytosphingosine and its derivatives, like N-stearoyl-phytosphingosine (CerNP), in model skin lipid membranes demonstrates their importance in lipid organization and phase behavior, which are critical for barrier properties. nih.gov The diversity of ceramides, including those derived from phytosphingosine, is vital for the proper function of the skin barrier. mdpi.com

In yeast, phytosphingosine is involved in mediating the heat stress response, highlighting its role in maintaining cellular homeostasis under environmental stress. stressmarq.com Sphingolipids, in general, are essential for the plasma membrane integrity of all plant species. oup.com

Regulation of Cell Growth, Proliferation, and Differentiation

This compound is a key regulator of cell fate, influencing processes such as cell growth, proliferation, and differentiation. taylorandfrancis.comwiley.com Studies have shown that phytosphingosine can inhibit cell proliferation in human cancer cell lines by causing DNA damage. nih.govresearchgate.netresearcher.life It can induce cell cycle arrest, providing a potential mechanism for its anti-proliferative effects. nih.gov

Conversely, phytosphingosine also plays a role in promoting cellular differentiation. In human keratinocytes, it has been shown to stimulate differentiation, a crucial process for the formation of a healthy skin barrier. cosmeticsandtoiletries.comnih.gov This is achieved in part by increasing the expression of differentiation marker proteins such as involucrin, loricrin, and keratin (B1170402) 1. nih.gov Furthermore, phytosphingosine has been found to promote the megakaryocytic differentiation of myeloid leukemia cells, indicating its potential role in hematopoiesis. nih.gov

The regulatory effects of phytosphingosine on cell growth and differentiation are often mediated by its influence on various signaling pathways. For instance, it can activate the transcriptional activity of peroxisome proliferator-activated receptors (PPARs), which are known to regulate epidermal cell growth and differentiation. nih.gov Additionally, its phosphorylated form, phytosphingosine-1-phosphate (P1P), and its derivatives can influence cell proliferation and differentiation in various cell types, including human dermal fibroblasts and embryonic stem cells. spandidos-publications.comijstemcell.commdpi.com

Induction and Modulation of Programmed Cell Death Pathways (Apoptosis, Autophagy)

This compound is a potent inducer of programmed cell death, primarily through the apoptotic pathway. nih.govmedchemexpress.com Research has demonstrated that phytosphingosine can trigger apoptosis in various human cancer cells. nih.govaacrjournals.org The underlying mechanisms are multifaceted and involve the activation of multiple signaling cascades.

One of the key mechanisms is the activation of caspases. Phytosphingosine has been shown to directly activate caspase-8 in a death receptor-independent manner. nih.govaacrjournals.org This, in turn, leads to the activation of downstream caspases, such as caspase-3 and caspase-9. nih.gov

Another critical aspect of phytosphingosine-induced apoptosis is its effect on mitochondria. It causes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. nih.govaacrjournals.org This leads to a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm, which further activates the caspase cascade. nih.govaacrjournals.org

The induction of apoptosis by phytosphingosine is also regulated by the mitogen-activated protein kinase (MAPK) pathway. Specifically, it involves the suppression of the ERK1/2 survival pathway and the activation of the p38 MAPK pathway, which promotes the mitochondrial-mediated cell death cascade. nih.govresearchgate.net

Furthermore, phytosphingosine has been implicated in the modulation of autophagy, another form of programmed cell death. In yeast, the accumulation of phytosphingosine has been shown to block autophagy under starvation conditions. nih.govresearchgate.net This suggests a complex interplay between sphingolipid metabolism and autophagic processes.

Table 1: Mechanistic Effects of this compound on Programmed Cell Death

Cellular Process Key Molecular Events Affected Proteins/Pathways Outcome
Apoptosis Direct activation of caspase-8. nih.govaacrjournals.org Caspase-8, Caspase-9, Caspase-3 Induction of apoptosis
Mitochondrial translocation of Bax. nih.govaacrjournals.org Bax, Bcl-2 Release of cytochrome c
Loss of mitochondrial membrane potential. nih.gov Mitochondria Apoptotic cell death
Suppression of ERK1/2 signaling. nih.govresearchgate.net ERK1/2, p38 MAPK Amplification of apoptosis
Autophagy Accumulation of phytosphingosine. nih.govresearchgate.net Csg2, Aur1 Blockage of autophagy

Immunomodulatory Activities and Inflammatory Responses (Mechanistic Pathways)

This compound exhibits significant immunomodulatory and anti-inflammatory properties by influencing various signaling pathways involved in the inflammatory response. taylorandfrancis.comhealthline.com

Phytosphingosine has been shown to modulate the production of nitric oxide (NO), a key signaling molecule in inflammation. Studies have demonstrated that phytosphingosine can suppress the lipopolysaccharide (LPS)-induced production of NO in RAW264.7 macrophage cells. nih.gov This suppression is associated with the downregulation of inducible nitric oxide synthase (iNOS) gene expression. nih.gov In contrast, in other contexts, such as in response to the yeast component zymosan, the interaction of phytosphingosine with the receptor CD300b can promote NO production by inflammatory dendritic cells, leading to neutrophil recruitment. nih.govresearchgate.net This suggests that the effect of phytosphingosine on NO production is context-dependent.

Phytosphingosine plays a crucial role in regulating the expression and secretion of various cytokines and chemokines involved in inflammation. taylorandfrancis.com In human keratinocytes stimulated with TNF-α and IFN-γ, phytosphingosine has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8, as well as the chemokine TARC (CCL17). nih.govresearchgate.net Furthermore, in LPS-stimulated macrophages, phytosphingosine decreased the levels of several pro-inflammatory cytokines and chemokines, including IL-6, IP-10 (CXCL10), and MCP-5 (CCL12). nih.gov Phytosphingosine derivatives have also been shown to suppress the mRNA levels of Th17 cytokines like IL-17A and IL-22, which are highly expressed in psoriatic conditions. taylorandfrancis.com

The immunomodulatory effects of this compound are largely mediated through its interaction with the NF-κB and MAPK signaling pathways. nih.govnih.gov Phytosphingosine has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes. taylorandfrancis.comresearchgate.net It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing NF-κB's translocation to the nucleus. nih.govscbt.com

In addition to the NF-κB pathway, phytosphingosine also modulates the MAPK signaling pathways, including p38, ERK, and JNK. nih.gov By inhibiting the phosphorylation of these MAPKs, phytosphingosine can suppress the downstream inflammatory responses. nih.gov The combined inhibition of NF-κB and MAPK signaling pathways by phytosphingosine and its derivatives contributes to their potent anti-inflammatory and anti-psoriatic activities. nih.gov

Cytokine and Chemokine Regulation

Stress Response Mechanisms (e.g., Biotic and Abiotic Stress in Plants)

This compound, a key sphingolipid in plants, plays a significant role in mediating responses to both biotic and abiotic stressors. Sphingolipids are not only structural components of cell membranes but also act as signaling molecules in various cellular processes, including stress responses. mdpi.comresearchgate.net The plant's ability to respond to environmental challenges is crucial for its survival, and this involves a complex network of signaling pathways where sphingolipids are important players. nih.gov

Plants have developed intricate defense mechanisms to fend off attacks from pathogens and to cope with adverse environmental conditions. jmbfs.org These defenses can be pre-existing physical and chemical barriers or induced responses that are activated upon stress perception. jmbfs.orggau.edu.bd Sphingolipid metabolism is often modulated during these stress responses, leading to changes in the levels of bioactive molecules like this compound and its derivatives, which in turn regulate downstream signaling cascades. nih.govfrontiersin.org These signaling events can include the production of reactive oxygen species (ROS), activation of defense-related genes, and programmed cell death (PCD) to limit pathogen spread. frontiersin.orgnih.gov

This compound is actively involved in the plant's defense against a variety of pathogens. Plants possess an innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), triggering PAMP-triggered immunity (PTI), a basal defense response. nih.govfrontiersin.org Sphingolipids, including phytosphingosine, are crucial components of the plasma membrane where many of these recognition events occur. mdpi.com

Research has demonstrated that phytosphingosine can directly inhibit the growth of fungal and bacterial plant pathogens. nih.gov For instance, in-vitro studies have shown that phytosphingosine effectively reduces the mycelial growth of fungal pathogens such as Sclerotinia sclerotiorum and Fusarium graminearum. nih.gov It also inhibits the growth of the bacterial pathogen Pseudomonas syringae pv. tomato. nih.gov When co-infiltrated into Arabidopsis thaliana leaves, phytosphingosine was found to inhibit bacterial growth and reduce disease symptoms without harming the plant tissue, highlighting its role as a defense compound. nih.gov

Furthermore, the accumulation of sphingolipid long-chain bases (LCBs) like phytosphingosine can trigger a hypersensitive response (HR), a form of programmed cell death that localizes the infection and prevents pathogen proliferation. nih.gov This process is often linked with the salicylic (B10762653) acid (SA) signaling pathway, a key hormonal pathway in plant defense. frontiersin.org Perturbations in sphingolipid metabolism can lead to an accumulation of LCBs and ceramides, which in turn can activate SA-dependent defense responses and the expression of pathogenesis-related (PR) genes. frontiersin.org The interplay between sphingolipid signaling and hormonal pathways like SA and jasmonic acid (JA) is critical for orchestrating a robust defense against different types of pathogens. nih.govnih.gov

Table 1: Effect of Phytosphingosine on the Growth of Plant-Interacting Fungi
Fungal SpeciesLifestyleEffect of Phytosphingosine (t18:0)Reference
Sclerotinia sclerotiorumNecrotrophic PathogenSignificant inhibition of mycelial growth and biomass. nih.gov nih.gov
Fusarium graminearumHemibiotrophic PathogenInhibition of mycelial growth. nih.gov nih.gov
Verticillium longisporumHemibiotrophic PathogenInhibition of mycelial growth. nih.gov nih.gov
Serendipita indicaBeneficial Root-Colonizing FungusSignificant inhibition of mycelial growth and biomass. nih.gov nih.gov

Plants respond to cold stress through a series of physiological and molecular changes to acquire cold tolerance, a process known as cold acclimation. techscience.com This acclimation involves the reprogramming of gene expression, alterations in membrane lipid composition, and the accumulation of cryoprotective compounds. techscience.comfrontiersin.org Sphingolipids, as integral components of cellular membranes, are implicated in the perception and transduction of cold stress signals. oup.com

The fluidity and integrity of the plasma membrane are critical for its function, especially under low temperatures. Changes in sphingolipid composition, including the levels of phytosphingosine, can affect membrane properties. While direct evidence for the specific role of this compound in cold stress is still emerging, the involvement of sphingolipid metabolism in this process is well-documented. For example, mutations affecting sphingolipid desaturation in Arabidopsis thaliana lead to subtle growth defects at low temperatures, suggesting a role for specific sphingolipid structures in cold stress tolerance. oup.com

The central regulatory pathway in cold acclimation is the ICE1-CBF-COR cascade. frontiersin.orgnih.gov While a direct link between this compound and this pathway has not been definitively established, sphingolipid metabolism intersects with signaling molecules known to modulate this cascade. For instance, brassinosteroid (BR) signaling, which influences the ICE-CBF pathway, is itself affected by membrane-related processes where sphingolipids are key. mdpi.com Furthermore, nitric oxide (NO), a signaling molecule involved in cold stress responses, has been shown to influence the levels of phytosphingosine-phosphate and ceramide-phosphate during cold exposure in Arabidopsis. frontiersin.org This suggests an indirect regulatory role for phytosphingosine derivatives in the plant's response to cold.

Pathogen Defense Mechanisms

Role in Fungal and Plant Biology

This compound is a fundamental sphingolipid with diverse and essential functions in both fungi and plants. nih.govnih.gov In plants, it is a common and abundant long-chain base, contributing to the structure of complex sphingolipids like glycosyl inositol (B14025) phosphoceramides (GIPCs), which are major components of the plasma membrane. researchgate.netnih.gov

Phytosphingosine and its analogues have demonstrated significant antifungal properties against a range of fungal species. nih.govnih.gov The primary mechanism of this inhibition often involves the disruption of the fungal cell membrane's integrity and function. mdpi.com As a lipid molecule, phytosphingosine can intercalate into the fungal plasma membrane, altering its fluidity and permeability. This can lead to the leakage of essential cellular components and ultimately cell death.

Studies have shown that phytosphingosine can inhibit the growth of various pathogenic and non-pathogenic fungi at micromolar concentrations. nih.gov For instance, it effectively inhibits the growth of yeast species like Candida albicans and Saccharomyces cerevisiae, as well as several molds. nih.gov The inhibitory effect is dependent on the concentration and the specific fungal species. For example, among plant-pathogenic fungi, Sclerotinia sclerotiorum was found to be more sensitive to phytosphingosine than Fusarium graminearum. nih.gov

The proposed mechanisms for fungal growth inhibition by phytosphingosine and related compounds include:

Membrane Permeabilization: Direct interaction with the fungal membrane, leading to increased permeability. mdpi.com

Induction of Apoptosis: Triggering programmed cell death pathways within the fungal cell, often associated with mitochondrial dysfunction and the generation of reactive oxygen species (ROS). mdpi.com

Inhibition of Essential Enzymes: Potential interference with enzymes crucial for fungal growth and metabolism.

Table 2: Minimal Inhibitory Concentrations (MIC) of Phytosphingosine Analogues Against Fungi
CompoundFungal SpeciesMIC (µmol/L)Reference
1-azido derivative 1c (D-ribo stereochemistry)Candida albicans23-48 nih.gov
1-azido derivative 1c (D-ribo stereochemistry)Saccharomyces cerevisiae23-48 nih.gov
1-azido derivative 1c (D-ribo stereochemistry)Various molds23-48 nih.gov
Compound 12 (N-pivaloyl group, Z double bond)Candida albicans44-87 nih.gov
Compound 12 (N-pivaloyl group, Z double bond)Saccharomyces cerevisiae44-87 nih.gov
Compound 12 (N-pivaloyl group, Z double bond)Various molds44-87 nih.gov

This compound is integral to normal plant growth and development. As a precursor to complex sphingolipids, it is essential for the proper formation and function of cellular membranes, particularly the plasma membrane and the endomembrane system. researchgate.net Sphingolipids are crucial for processes such as cell division, cell expansion, and the regulation of cell polarity.

Phytosphingosine and its derivatives also act as signaling molecules in various developmental processes. nih.gov For example, sphingolipid long-chain bases are involved in regulating programmed cell death, a process essential for development and tissue remodeling. nih.gov The balance between phytosphingosine and its phosphorylated form, phytosphingosine-1-phosphate (P1P), is thought to be a key regulatory switch in these processes.

Furthermore, sphingolipids play a role in intercellular communication through plasmodesmata, the channels that connect adjacent plant cells. The lipid composition of the membranes lining these channels is critical for regulating the transport of molecules between cells. nih.gov Hormonal signaling pathways, which are central to plant development, are also interconnected with sphingolipid metabolism. For instance, phytosulfokines (PSKs), a class of plant peptide hormones that regulate cell growth and differentiation, are processed and perceived at the plasma membrane, a domain rich in sphingolipids. frontiersin.org

Advanced Analytical Methodologies for D Arabino Phytosphingosine Research

Extraction and Purification Techniques from Biological Matrices

The initial and most critical step in the analysis of D-arabinop-Phytosphingosine is its effective extraction from the intricate biological matrix. The choice of method depends on the sample type and the downstream analytical technique.

Solvent-based extraction remains a fundamental technique for isolating lipids, including phytosphingosine (B30862), from biological samples. The selection of solvents is crucial to ensure high recovery of the target analyte while minimizing the co-extraction of interfering substances.

Commonly employed protocols are often modifications of the methods developed by Folch et al. and Bligh and Dyer. frontiersin.org These methods typically utilize a biphasic system of chloroform (B151607) and methanol (B129727) to partition lipids from aqueous components. For instance, a Mandala extraction buffer, composed of ethanol, water, diethyl ether, pyridine, and ammonium (B1175870) hydroxide (B78521), is used for the initial extraction from fungal cells. researchgate.net This is often followed by a subsequent extraction with methanol and chloroform to enhance recovery. researchgate.net In some protocols, particularly for fungal samples, a mild alkaline hydrolysis step using methanolic potassium hydroxide is included to remove glycerolipids, which can interfere with sphingolipid analysis. frontiersin.orgnih.gov

For extraction from human stratum corneum, methanol has been used to extract ceramides (B1148491), including those with a phytosphingosine backbone. mdpi.com The efficiency of the extraction can be influenced by temperature; for example, a methanol/ethyl acetate (B1210297) mixture at 60°C has been used for extraction from cell pellets. The table below summarizes various solvent systems used for D-arabinop-Phytosphingosine extraction.

Solvent SystemBiological MatrixReference
Chloroform/MethanolGeneral lipid extraction frontiersin.org
Ethanol/Water/Diethyl Ether/Pyridine/Ammonium HydroxideFungal cells researchgate.net
Methanol/Ethyl AcetateCell pellets
MethanolHuman stratum corneum mdpi.com
Methanol with 0.1% Formic AcidMaize leaves and sheaths nih.gov

Following extraction, the organic phase containing the lipids is typically dried, often under a stream of nitrogen, and stored at low temperatures (-20°C) to prevent degradation before further analysis. frontiersin.orgmdpi.com

Following initial solvent extraction, solid-phase extraction (SPE) is a widely used technique for the pre-purification and fractionation of sphingolipids. SPE offers a rapid and reliable method to separate lipid classes, reduce sample complexity, and remove interfering substances, which is particularly important for subsequent mass spectrometric analysis. researchgate.net

Aminopropyl-bonded silica (B1680970) cartridges are frequently used for the separation of sphingolipid classes. researchgate.net By using a sequential elution strategy with different solvents, it is possible to isolate distinct fractions of neutral lipids, free ceramides, neutral glycosphingolipids, and acidic phospholipids. researchgate.net This fractionation is crucial for reducing ion suppression effects and improving the accuracy of quantification in mass spectrometry.

The choice of SPE sorbent and elution solvents is tailored to the specific properties of the sphingolipids being analyzed. The table below outlines a typical SPE procedure for sphingolipid fractionation.

SPE CartridgeElution SolventEluted Lipid ClassReference
AminopropylChloroform-isopropanol (2:1, v/v)Neutral lipids (e.g., cholesterol) researchgate.net
AminopropylAcetone-methanol (9:1, v/v)Free ceramides researchgate.net
AminopropylDiethyl etherNeutral glycosphingolipids researchgate.net
AminopropylChloroform-methanol-water (3:5:1, v/v/v) with ammonium acetateAcidic phospholipids, sphingosine-1-phosphate researchgate.net

In addition to SPE, other chromatographic techniques can be employed for pre-purification. For instance, after synthesis, phytosphingosine derivatives may be purified by column chromatography to remove unreacted precursors and byproducts.

Solvent-Based Extraction Protocols

Mass Spectrometry (MS)-Based Lipidomics Approaches

Mass spectrometry has become the cornerstone of lipidomics research, providing unparalleled sensitivity and structural information for the analysis of D-arabinop-Phytosphingosine and its derivatives.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful approach for the comprehensive analysis of sphingolipids. nih.gov High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) separates the complex lipid extract prior to its introduction into the mass spectrometer. nih.gov This separation reduces the complexity of the sample entering the mass spectrometer at any given time, thereby minimizing ion suppression and allowing for the differentiation of isomeric and isobaric species. nih.gov

Various LC column chemistries and mobile phase compositions are used to achieve optimal separation of sphingolipids. Reversed-phase columns, such as C18, are commonly employed. mdpi.comnih.gov The mobile phases typically consist of a mixture of solvents like acetonitrile, methanol, water, and isopropanol, often with additives such as formic acid and ammonium formate (B1220265) to improve ionization efficiency. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) is used for the specific detection and quantification of target analytes. In a typical targeted approach, such as multiple reaction monitoring (MRM), the mass spectrometer is set to select a specific precursor ion (the molecular ion of the analyte) and then fragment it to produce a characteristic product ion. This high specificity allows for accurate quantification even in complex matrices. wiley.com For example, the t18:0 backbone of phytosphingosine has a characteristic precursor ion at m/z 282. frontiersin.org

Ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is another advanced technique used in sphingolipid analysis. nih.govnih.gov This method combines the high separation efficiency of UPLC with the high-resolution and accurate mass measurement capabilities of a TOF mass analyzer. frontiersin.org This allows for the confident identification of unknown compounds based on their accurate mass and fragmentation patterns. nih.gov For instance, in one study, UPLC-QTOF-MS was used to identify phytosphingosine in plant extracts by matching its precursor ion at m/z 318.3018 [M+H]+ and its characteristic fragment ions. frontiersin.org

The table below provides examples of LC-MS parameters used for the analysis of phytosphingosine-containing lipids.

LC ColumnMobile Phase AMobile Phase BMass SpectrometerIonization ModeReference
Ascentis Express C18Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate, 0.1% formic acidIsopropanol/Acetonitrile (90/10, v/v) with 10 mM ammonium formate, 0.1% formic acidQTRAP 6500+Positive ESI nih.govacs.org
Kinetex C1810 mM ammonium acetate in 90% methanol10 mM ammonium acetate in isopropanol/methanol (1/1, v/v)Q Exactive Focus OrbitrapNot Specified mdpi.com
ACQUITY UPLC BEH C18Water with 0.1% formic acidAcetonitrileQTOF MSPositive and Negative ESI nih.gov
ZORBAX SB-C18Water with 0.1% formic acidMethanolQTOF/MSPositive and Negative ESI mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for the analysis of sphingoid bases, including phytosphingosine. researchgate.netuliege.be Before analysis by GC-MS, the non-volatile sphingolipids must be derivatized to increase their volatility. A common derivatization procedure involves trimethylsilylation, which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. lcms.cz

The derivatized samples are then separated on a capillary column and detected by the mass spectrometer. The fragmentation patterns of the TMS derivatives in the mass spectrometer provide structural information that can be used for identification. For example, the N-acetylated TMS derivative of C27-phytosphingosine has been characterized by its mass spectrum. researchgate.net

GC-MS has been used to analyze long-chain bases from various organisms, including Acanthamoeba castellanii and Saccharomyces cerevisiae. researchgate.net In a study on Candida auris, GC-MS analysis validated the presence of phytosphingosine and revealed its increased abundance compared to other Candida species. researchgate.net The technique has also been applied to quantify phytosphingosine in plant tissues. wiley.com

The table below highlights some applications of GC-MS in phytosphingosine research.

DerivatizationBiological MatrixKey FindingReference
N-acetylation and TrimethylsilylationAcanthamoeba castellaniiIdentification of novel very long-chain phytosphingosines (C24-C28) researchgate.net
TrimethylsilylationCandida aurisIncreased abundance of phytosphingosine compared to C. albicans researchgate.net
TrimethylsilylationPlant tissuesQuantitative analysis of phytosphingosine wiley.com
TrimethylsilylationReaumuria vermiculataIdentification of phytosphingosine-type ceramides sctunisie.org

High-resolution mass spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, typically to the third or fourth decimal place. innovareacademics.in This level of accuracy is crucial for determining the elemental composition of an unknown compound and for distinguishing between compounds with very similar nominal masses (isobaric compounds). innovareacademics.in

Instruments such as Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers are capable of very high resolution. innovareacademics.in When coupled with liquid chromatography (LC-HRMS), this technique allows for the confident identification and quantification of a wide range of lipids, including D-arabinop-phytosphingosine and its derivatives, in complex biological extracts. mdpi.com

Accurate mass measurements of both the precursor ion and its fragment ions in MS/MS experiments provide a high degree of confidence in structural elucidation. For example, in the analysis of human stratum corneum extracts, the MS/MS spectrum of an ion at m/z 848.8066 yielded characteristic fragment ions whose accurate masses matched those of a 1-O-stearoyl-ceramide NP standard, confirming its identity. mdpi.com The mass error between the measured and theoretical mass is typically less than 5 parts per million (ppm), providing strong evidence for the proposed structure. mdpi.com

The use of HRMS has been instrumental in identifying novel sphingolipid species and in comprehensively profiling the sphingolipidome in various biological systems. nih.gov

Targeted Lipidomics for D-arabino-Phytosphingosine and its Metabolites

Targeted lipidomics is a powerful analytical approach focused on the accurate quantification of a predefined set of lipid molecules in a sample. sciex.com This strategy offers high sensitivity and specificity, making it ideal for studying this compound and its metabolic derivatives, which are often present at low concentrations. The methodology typically employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). frontiersin.org

The core principle involves monitoring specific mass-to-charge (m/z) transitions for the parent lipid and its fragments, a technique known as Multiple Reaction Monitoring (MRM) or its dynamic variant (dMRM). mdpi.com This allows for the precise measurement of concentration changes across various biological samples, providing critical insights into the metabolic state. sciex.com For instance, targeted lipidomics has been used to reveal alterations in sphingolipid metabolism, showing that levels of metabolites like ceramides and phytosphingosine can be significantly downregulated in response to certain cellular interventions or disease states. researchgate.net The process enables the creation of detailed lipid profiles, which are essential for identifying potential biomarkers and understanding the biochemical pathways involving this compound. sciex.commdpi.com

Table 1: Key Aspects of Targeted Lipidomics for this compound Analysis

ParameterDescriptionRelevance to this compound
Analytical Platform Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). frontiersin.orgProvides the necessary separation, sensitivity, and specificity to quantify low-abundance sphingolipids in complex biological samples like tissue extracts or plasma. frontiersin.org
Quantification Method Stable isotope-labeled internal standards are used to create calibration curves for absolute quantification. frontiersin.orgEnsures high accuracy and reproducibility in measuring the precise concentration of this compound and its metabolites.
Sample Preparation Lipid extraction from biological matrices, often using methods like the methyl-tert-butyl ether (MTBE) protocol. frontiersin.orgEfficiently isolates lipids from other cellular components, preparing a clean sample for MS analysis. frontiersin.org
Data Output Absolute or relative concentrations of this compound and its known metabolites (e.g., phosphorylated or acylated forms).Enables the study of metabolic flux and the identification of significant changes in lipid profiles related to specific biological processes or pathologies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Complex Biological Extracts

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and non-destructive technique that provides detailed information about the molecular structure of chemical compounds. nih.govosti.gov It is exceptionally powerful for the structural elucidation of biomolecules like this compound, even within intricate biological extracts. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity of atoms and their spatial arrangement, which is fundamental to confirming the identity and stereochemistry of a molecule. nih.govresearchgate.net

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, serves as the foundation for structural analysis.

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) and coupling constants (J-values) reveal the number and spatial relationship of neighboring protons. For this compound, ¹H NMR is used to identify the protons on the long alkyl chain, those attached to carbons bearing hydroxyl and amine groups, and the terminal methyl group.

¹³C NMR: This method detects the carbon backbone of a molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of functional groups (e.g., alcohols, alkyl chains). The structure of this compound derivatives has been confirmed by comparing their ¹³C NMR spectra with those of known enantiomers or isomers. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Derivative (Note: Data is derived from a closely related synthetic precursor and serves as a representative example. Shifts can vary based on solvent and specific derivatization.)

Atom PositionRepresentative ¹H Chemical Shift (δ, ppm)Representative ¹³C Chemical Shift (δ, ppm)
CH(OH) ~4.32 (d)~76.5
CH(NH2) ~3.60 (m)~55.8
CH(OH) ~3.45 (m)~72.1
Alkyl Chain (CH2)n ~1.25 (br s)~22.8 - 32.1
Terminal CH3 ~0.88 (t)~14.3

Data adapted from related structures reported in the literature. imperial.ac.ukclockss.org

Two-dimensional (2D) NMR techniques resolve the overlapping signals often found in complex 1D spectra and establish correlations between different nuclei, which is crucial for conformational analysis. mdpi.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. This is instrumental in tracing the proton connectivity along the carbon backbone of this compound, for example, by showing a cross-peak between the proton at C2 and the protons at C1 and C3.

Table 3: Application of 2D NMR for Structural Confirmation of this compound

2D NMR TechniqueType of CorrelationExample Application for this compound Structure
COSY ¹H—¹H (through 2-3 bonds)Confirms the sequence of protons along the backbone, e.g., showing correlation from H-2 to H-3, and from H-3 to H-4, establishing the vicinal relationships.
HMBC ¹H—¹³C (through 2-3 bonds)Establishes long-range connectivity, such as a correlation from the protons on C1 to the carbons at C2 and C3, unequivocally piecing together the core structure. ipb.pt

1H NMR and 13C NMR Applications

Spectroscopic and Other Advanced Techniques for Mechanistic Studies (e.g., SPR for receptor binding)

To understand the biological function of this compound, it is essential to study its interactions with molecular targets like protein receptors. Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure real-time biomolecular interactions. nih.gov

The SPR method involves immobilizing one molecule (e.g., a receptor) onto a sensor chip with a thin gold film, while the other molecule (the analyte, e.g., this compound) is flowed over the surface in an aqueous solution. univr.it Binding between the analyte and the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. univr.it The resulting data, presented in a sensorgram, allows for the precise determination of the kinetics of the interaction, including the association rate (kₐ) and the dissociation rate (kₔ). nih.gov From these rates, the equilibrium dissociation constant (Kₗ), a measure of binding affinity, can be calculated. This technique is highly valuable for screening potential ligands and characterizing the binding dynamics of lipids like this compound to their cellular partners. nih.govmdpi.com

Table 4: Representative Data from an SPR Experiment for Lipid-Receptor Binding (Note: This table is illustrative of the data generated by SPR for mechanistic studies and does not represent actual experimental results for this compound, but is based on typical lipid-receptor interaction studies.)

ParameterSymbolDefinitionIllustrative Value
Association Rate Constant kₐThe rate at which the analyte (this compound) binds to the immobilized receptor.1.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate Constant kₔThe rate at which the analyte-receptor complex dissociates.3.0 x 10⁻³ s⁻¹
Equilibrium Dissociation Constant (Affinity) KₗThe ratio of kₔ/kₐ; a lower Kₗ value indicates a higher binding affinity.20 nM

Synthetic Biology and Chemical Synthesis Approaches in D Arabino Phytosphingosine Research

Stereoselective Total Synthesis of D-arabino-Phytosphingosine and its Analogs

The total synthesis of this compound presents a significant challenge due to the presence of multiple stereocenters. Researchers have devised numerous strategies to control the stereochemistry and construct the characteristic long-chain amino-triol backbone.

Strategies for Chiral Control and Stereoisomer Generation

Achieving the correct stereochemistry at each chiral center is paramount in the synthesis of this compound. Various methods for chiral control have been employed:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as carbohydrates and amino acids, to introduce the desired stereochemistry. For instance, D-mannitol has been used as a chiral precursor, with key steps including Sharpless epoxidation and selective azide (B81097) opening to establish the required stereocenters. researchgate.net Similarly, syntheses starting from D-galactose have been reported. ethernet.edu.et

Asymmetric Catalysis: The use of chiral catalysts to induce stereoselectivity in key bond-forming reactions is a powerful strategy. An organocatalytic approach employing (S)-proline has been used to catalyze an asymmetric aldol (B89426) reaction, which serves as a key step in the synthesis of this compound. rsc.org The asymmetric Sharpless aminohydroxylation (ASAH) of alkenes is another direct method for the enantioselective synthesis of the vicinal amino alcohol moiety. rsc.org

Substrate Control: In this strategy, existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions. For example, the stereoselective allylation of β-amino-α-hydroxy aldehydes has been utilized, where the stereochemistry is controlled by chelation effects with Lewis acids like SnCl₄ or by following the Felkin-Anh model with BF₃·OEt₂. thieme-connect.com

Rearrangement Reactions: Stereoselective rearrangements, such as the Overman rearrangement, have been developed for the synthesis of anti-vicinal amino alcohols. nih.govacs.org A MOM ether-directed palladium(II)-catalyzed rearrangement of an allylic trichloroacetimidate (B1259523) is a key step in preparing related sphingoid bases. nih.govacs.org

These strategies not only enable the synthesis of the natural D-arabino isomer but also provide access to its various stereoisomers, which are crucial for structure-activity relationship studies. nih.govacs.org

Development of Novel Synthetic Routes from Precursors (e.g., D-ribo-phytosphingosine, D-threose)

Efficient synthetic routes have been developed from other readily available sphingoid bases and simple sugars.

From D-ribo-phytosphingosine: A high-yield method for the synthesis of this compound from the inexpensive D-ribo-phytosphingosine has been described. nih.govacs.org This approach relies on the selective configurational inversion of a stereocenter through a neighboring group participation mechanism. nih.govacs.org The process involves protecting the amino and primary hydroxyl groups, followed by activation of the remaining hydroxyl groups and subsequent nucleophilic substitution to achieve the desired stereochemical inversion. acs.org

From D-threose: D-threose has served as a starting material for the synthesis of phytosphingosine (B30862). globalauthorid.com A key step in one such synthesis involved a Grignard reaction to elongate the carbon chain of a D-threose derivative, although this particular reaction showed poor diastereoselectivity. google.com

The development of these routes from alternative precursors provides more practical and cost-effective ways to obtain this compound.

Synthesis of this compound Derivatives and Probes for Mechanistic Studies

To investigate the biological roles and mechanisms of action of this compound, researchers have synthesized a variety of derivatives and molecular probes. These modified structures can help to identify protein targets, elucidate metabolic pathways, and understand structure-activity relationships.

For example, the synthesis of N-Boc protected phytosphingosines has been instrumental in studying their intramolecular cyclization to form jaspine B analogs. csic.es Theoretical studies on the tosylation-cyclization reaction of diastereomeric phytosphingosines have provided insights into the mechanistic aspects of this transformation. csic.es The synthesis of various stereoisomers, such as D-lyxo- and D-xylo-phytosphingosine, from D-ribo-phytosphingosine also provides valuable probes for biological studies. nih.govacs.org

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic transformations. This approach offers a powerful tool for the synthesis of complex molecules like this compound.

While specific chemoenzymatic syntheses for this compound are not extensively detailed in the provided results, the principles of this methodology are well-established for other complex natural products. chemistryviews.org For instance, the synthesis of other sphingolipids has involved enzymatic glycosylation steps. researchgate.net A chemoenzymatic approach to this compound could involve the chemical synthesis of a precursor molecule, followed by one or more enzymatic steps to introduce specific functional groups or stereocenters with high precision. For example, feruloyl esterase has been used in the chemoenzymatic synthesis of feruloyl D-arabinose, demonstrating the potential of enzymes in modifying sugar-like structures. nih.gov

Biotechnological Production in Model Organisms (e.g., Yeast)

The biotechnological production of sphingoid bases using microorganisms offers a promising and sustainable alternative to complex chemical syntheses. nih.gov The yeast Wickerhamomyces ciferrii (formerly Pichia ciferrii) is a natural producer of acetylated sphingoid bases and has been a primary focus for the industrial production of phytosphingosine. nih.gov

Through classical strain improvement and modern genetic engineering techniques, researchers have successfully enhanced the production of phytosphingosine in yeast. nih.gov This includes the overexpression of key enzymes in the sphingolipid biosynthetic pathway. For instance, improving the expression of genes like LCB1 and LCB2, which encode subunits of serine palmitoyltransferase, the first committed enzyme in sphingolipid synthesis, can increase the production of phytosphingosine and sphinganine (B43673) in Saccharomyces cerevisiae. google.com

Furthermore, metabolic engineering strategies have been employed to create yeast strains capable of producing specific sphingoid bases. While the focus has often been on D-ribo-phytosphingosine, the natural isomer in yeast, the potential exists to engineer these organisms to produce other stereoisomers like this compound by introducing or modifying specific enzymes in the biosynthetic pathway. The understanding of the signaling roles of sphingolipids like phytosphingosine-1-phosphate in yeast provides further avenues for targeted genetic manipulation to optimize production. nih.gov

Comparative Analysis Across Biological Systems

D-arabino-Phytosphingosine in Mammalian Systems (focus on non-clinical mechanisms)

In mammalian cells, D-ribo-phytosphingosine is the more common isomer, while this compound is less prevalent. However, the study of various phytosphingosine (B30862) isomers, including the D-arabino form, has provided insights into the broader roles of sphingolipids. researchgate.net Sphingolipids, including phytosphingosine derivatives, are integral components of cellular membranes and are involved in crucial cellular processes such as cell-cell recognition. mdpi.com

The metabolism of sphingolipids in mammals is a complex process. While D-erythro-sphingosine is a primary long-chain base, phytosphingosines are also present. researchgate.net The synthesis and degradation of these molecules are tightly regulated, and their intermediates, including various isomers of phytosphingosine, can act as signaling molecules. The specific non-clinical, mechanistic roles of the D-arabino isomer are still an area of active investigation, but it is understood to be part of the complex sphingolipidome that contributes to membrane structure and cellular signaling.

This compound in Plant Systems

Phytosphingosine, with the D-ribo configuration being common, is an abundant long-chain base in plants. nih.govnih.gov It is a fundamental building block for a vast array of complex sphingolipids, primarily glycosyl inositol (B14025) phosphorylceramides (GIPCs), which can constitute a significant portion of the plasma membrane. nih.gov The synthesis of phytosphingosine in plants occurs through the hydroxylation of sphinganine (B43673). nih.gov This process is a key step in the de novo sphingolipid synthesis pathway, which is broadly conserved between plants, animals, and yeast. nih.gov

Plant sphingolipids, including those derived from this compound and its isomers, are involved in various physiological processes. They are essential for proper growth and development. frontiersin.org For instance, asteriaceramide A, a phytosphingosine-type ceramide, has been shown to stimulate root growth in Brassica campestris. mdpi.com Furthermore, alterations in the levels of phytosphingosine and its derivatives have been linked to plant stress responses and interactions with pathogens. frontiersin.orgnih.gov

Table 1: Comparison of this compound and Related Compounds in Different Plant Species

Plant Species Key Sphingolipid Components Mentioned Relevant Research Findings
Arabidopsis thaliana Glycosyl inositol phosphorylceramides (GIPCs), Glucosylceramides (GlcCers), Ceramides (B1148491), Long-Chain Bases (LCBs) At least 168 different sphingolipids have been reported. nih.gov The genome contains genes for ceramide synthases with preferences for different LCBs. frontiersin.org
Solanum lycopersicum (Tomato) Chemically profiled for sphingolipid content. nih.gov Used as a model system to study the diversity of plant sphingolipids. nih.gov
Nicotiana tabacum (Tobacco) Chemically profiled for sphingolipid content. nih.gov Used as a model system to study the diversity of plant sphingolipids. nih.gov
Oryza sativa (Rice) Chemically profiled for sphingolipid content. nih.gov Used as a monocot model to understand sphingolipid metabolism. nih.gov
Phaseolus vulgaris (Bean) Sphingolipids found in leaves. nih.gov Early research identified sphingolipids in this plant. nih.gov
Brassica campestris Asteriaceramide A (phytosphingosine-type ceramide) Showed stimulatory activity toward root growth. mdpi.com

Evolutionary Conservation and Divergence of this compound Metabolism and Function

The core biosynthetic pathway for sphingolipids, starting from the condensation of serine and palmitoyl-CoA, is broadly conserved across eukaryotes, including mammals, plants, and fungi. nih.govnih.gov This suggests a common ancestral origin for sphingolipid metabolism. The enzymes responsible for the initial steps, such as serine palmitoyltransferase (SPT), show conservation. frontiersin.org

However, significant divergence is observed in the subsequent modification and complexity of sphingolipids. For instance, the formation of GIPCs is a hallmark of plants, while gangliosides are characteristic of mammalian cells, and fungi produce unique methylated and mannosylated sphingolipids. nih.govnih.gov This divergence reflects the adaptation of sphingolipid functions to the specific cellular and physiological requirements of each kingdom. nih.govnih.gov In plants, the complexity of sphingolipids is crucial for their sessile lifestyle and interactions with the environment. nih.gov In fungi, unique sphingolipid structures are often linked to their pathogenic capabilities. frontiersin.org The SREBP family of transcription factors, which regulate lipid metabolism, is also conserved from fungi to humans, highlighting a conserved mechanism for coordinating cellular lipid homeostasis with environmental cues. doi.org

Future Research Directions and Unexplored Avenues

Elucidating Novel D-arabino-Phytosphingosine Receptors and Binding Partners

While the physiological roles of phytosphingosine (B30862) are not fully understood, recent discoveries have identified it as a signaling molecule, underscoring the need to identify its specific cellular receptors and binding partners. hmdb.ca Research has identified the G protein-coupled receptor GPR120 (also known as FFAR4) as a receptor for phytosphingosine. nih.gov This interaction is noteworthy because, unlike many other natural GPR120 ligands, phytosphingosine lacks a carboxyl group, suggesting a distinct binding mechanism. nih.govnih.gov

Future research will aim to de-orphanize other receptors for D-arabinose-phytosphingosine and its phosphorylated derivatives. Studies on related plant sphingolipids provide a roadmap for such investigations. For instance, plant glycosyl inositol (B14025) phosphorylceramides (GIPCs), which are derived from phytosphingosine, can act as receptors for microbial toxins and may sense salinity through direct sodium ion binding. nih.gov Furthermore, the protein ACD11 in Arabidopsis has been shown to selectively bind phyto-ceramide-1-phosphate, a phosphorylated derivative, highlighting that proteins other than classical receptors can be specific binding partners. frontiersin.org The development of synthetic analogues, such as azido-sphingosines derived from phytosphingosine, can serve as chemical probes to isolate and identify new binding proteins. researchgate.net

Table 1: Known and Potential Receptors/Binding Partners for Phytosphingosine and its Derivatives

Molecule Known/Potential Partner Organism/System Interaction Type Supporting Evidence
Phytosphingosine (PHS) GPR120 / FFAR4 Human Receptor Activation PHS activates GPR120, promoting GLP-1 secretion. nih.gov Docking simulations suggest a unique binding mode. nih.gov
Phyto-ceramide-1-phosphate ACD11 Arabidopsis thaliana Selective Binding ACD11 contains a lipid recognition center that binds phyto-C1P. frontiersin.org
Glycosyl Inositol Phosphorylceramides (GIPCs) NLP Toxins Eudicots Toxin Sensing GIPCs with specific sugar head groups act as surface receptors for Necrosis and Ethylene-inducing-like Proteins. nih.gov
Glycosyl Inositol Phosphorylceramides (GIPCs) Sodium Ions (Na+) Plants Ion Sensing GIPCs may directly bind Na+, triggering downstream signaling for salt stress responses. nih.gov

Integrative Multi-Omics Approaches (e.g., this compound-focused Lipidomics, Proteomics, Metabolomics)

To comprehend the systemic impact of D-arabinose-phytosphingosine, future studies must employ integrative multi-omics approaches. mdpi.comnih.gov This strategy involves the simultaneous analysis of different molecular layers—lipids (lipidomics), proteins (proteomics), and metabolites (metabolomics)—to build a comprehensive picture of cellular responses. frontiersin.orgnih.gov Lipidomics, which aims to map the entire lipid content of a cell, is a cornerstone of this approach, with advanced mass spectrometry and chromatography techniques enabling the detailed characterization of complex lipid species. nih.govuu.se

A D-arabinose-phytosphingosine-focused multi-omics study would correlate fluctuations in its levels with changes in the proteome and metabolome. For example, by perturbing its synthesis or degradation, researchers could identify proteins whose expression or post-translational modification status is altered, revealing downstream signaling pathways. Integrating this with metabolomics data could show how D-arabinose-phytosphingosine influences other metabolic pathways, such as amino acid or carbohydrate metabolism, which have been shown to be dysregulated in conditions like psoriasis where sphingolipids are implicated. researchgate.net Such studies can generate large datasets that predict individual responses and provide a holistic view of the molecule's function. mdpi.com

Table 2: Proposed Framework for an Integrative Multi-Omics Study of this compound

Omics Layer Technology Key Questions Addressed Potential Outcomes
Lipidomics UHPLC-HRMS How do levels of D-arabinose-phytosphingosine and its downstream metabolites (e.g., ceramides (B1148491), GIPCs) change in response to stimuli? Identification of a dynamic lipid signature associated with specific cellular states. uu.se
Proteomics Label-free or TMT-based Mass Spectrometry Which proteins change in expression or post-translational modification when phytosphingosine metabolism is altered? Discovery of new effector proteins and signaling pathways regulated by D-arabinose-phytosphingosine. wistar.org
Metabolomics GC-MS, LC-MS How does perturbation of D-arabinose-phytosphingosine levels affect other cellular metabolites (e.g., amino acids, TCA cycle intermediates)? Mapping the metabolic network crosstalk between sphingolipid pathways and central metabolism. nih.gov

| Integrative Analysis | Network Biology, Bioinformatics | What are the functional modules and pathways connecting D-arabinose-phytosphingosine to cellular phenotypes? | Construction of a systems-level model of D-arabinose-phytosphingosine function. frontiersin.org |

Mechanistic Studies on this compound in Complex Biological Networks

Understanding the function of D-arabinose-phytosphingosine requires placing it within the context of complex and modular biological networks. nih.govplos.org Biological processes are governed by intricate networks of interacting molecules, and network analysis can reveal how individual components contribute to system-level properties like robustness and adaptability. arxiv.orgnih.gov

Future mechanistic studies should investigate how D-arabinose-phytosphingosine and its metabolites act as signaling hubs that modulate these networks. For example, in plants, an imbalance in long-chain bases and ceramides can activate the salicylic (B10762653) acid (SA) defense signaling pathway, potentially through intermediates like MAP kinases, reactive oxygen species (ROS), or nitric oxide. frontiersin.org Research should aim to dissect these connections, determining whether D-arabinose-phytosphingosine directly or indirectly influences these signaling transducers. Furthermore, studies could explore its role in programmed cell death (PCD), where LCBs and their phosphorylated forms often have opposing effects, suggesting they act as a regulatory switch within the cell death network. nih.gov

Potential as a Mechanistic Tool in Cell Biology and Biochemistry Research

Beyond its intrinsic biological functions, D-arabinose-phytosphingosine and its derivatives are valuable tools for dissecting fundamental cellular processes. Its role as a precursor for other sphingolipids makes it a key starting material for the synthesis of chemical probes. researchgate.netnih.gov For instance, D-ribo-phytosphingosine can be used to create azido-sphingosine variants, which can be used in click chemistry applications to identify binding partners. researchgate.net

By manipulating the levels of D-arabinose-phytosphingosine—either through genetic modification of metabolic enzymes like MPO1 and HACL2 or through the application of exogenous molecules—researchers can perturb specific pathways and observe the consequences. frontiersin.orghokudai.ac.jp This approach allows for the systematic probing of cellular functions, such as membrane trafficking, protein transport, and signal transduction. The stereochemical complexity of phytosphingosine also makes it a subject of interest for fundamental biochemical studies, such as investigations into the mechanisms of intramolecular cyclization reactions to form other natural products like jaspines. csic.es

Development of Advanced Computational Models for D-arabinose-Phytosphingosine Dynamics and Interactions

Advanced computational modeling and simulation offer a powerful lens through which to investigate the molecular behavior of D-arabinose-phytosphingosine at a level of detail unattainable by experimental methods alone. researchgate.netsydney.edu.au These in silico approaches can predict and explain molecular interactions, reaction dynamics, and system-wide behavior. researchgate.netfrontiersin.org

A prime example is the use of molecular docking and homology modeling to study how phytosphingosine interacts with its receptor, GPR120. nih.gov Such models can reveal the specific amino acid residues crucial for binding and explain its unique interaction mechanism. nih.gov Future computational work could expand on this by using molecular dynamics (MD) simulations to model the dynamic movement of D-arabinose-phytosphingosine within a lipid bilayer and its process of binding to a receptor. Theoretical chemistry methods can also be applied to elucidate complex reaction mechanisms, as demonstrated in studies of its cyclization to jaspine B. csic.es Ultimately, data from multi-omics studies could be integrated into larger, systems-level computational models to simulate how changes in D-arabinose-phytosphingosine concentration propagate through entire biological networks.

Q & A

Q. What are the key biological roles of D-arabino-Phytosphingosine in cellular regulation, and how do these inform experimental design?

this compound is a sphingoid base involved in sphingolipid metabolism, regulating processes like cell signaling and apoptosis. Its antiproliferative activity against yeast and cancer cell lines (e.g., IC50 values of 4.17–7.63 μM in murine B16 melanoma cells) makes it a target for mechanistic studies. Experimental design should prioritize in vitro assays (e.g., cytotoxicity screens) and isotopic labeling to track metabolic pathways .

Q. What established synthetic routes exist for this compound, and how do they compare in efficiency?

Traditional methods include Claisen rearrangements of vinyl silanes and Pd-catalyzed intramolecular cyclizations. However, the most concise route (7 steps) employs N-heterocyclic carbene (NHC)-catalyzed cross-benzoin reactions, achieving diastereoselectivity up to 10:1 dr. Key parameters include alcohol protecting group selection (e.g., TBS or PMB) and optimized α-hydroxy-β-amino ketone reduction .

Q. How can researchers validate the identity and purity of synthetic this compound?

Use NMR (¹H/¹³C, COSY, HSQC) to confirm stereochemistry and LC-MS/HPLC for purity (>95%). For novel derivatives, X-ray crystallography or comparison with literature optical rotations ([α]D) is critical. Always report melting points and elemental analysis for crystalline products .

Advanced Research Questions

Q. How can NHC-catalyzed cross-benzoin reactions be optimized for improved diastereoselectivity in this compound synthesis?

Adjust catalyst loading (5–10 mol%), solvent polarity (THF vs. DCM), and temperature (0°C to rt). Use N-Boc- or N,N-bis-protected amino aldehydes to reverse diastereoselectivity. Monitor reaction progress via TLC and scale down to <1 mmol to avoid side reactions observed in large-scale trials .

Q. What strategies address scalability challenges in this compound synthesis?

Large-scale NHC-catalyzed reactions often suffer from reduced yields due to competing aldol pathways. Mitigate this by:

  • Using flow chemistry for better heat/mass transfer.
  • Employing slow reagent addition to minimize byproducts.
  • Optimizing deprotection steps (e.g., TFA-mediated global deprotection) to prevent intermediate degradation .

Q. How can stereochemical inconsistencies in synthetic this compound be resolved?

Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases/esterases) to isolate desired diastereomers. Compare NOE NMR data with computational models (DFT) to verify configurations .

Data Contradiction and Analysis

Q. How should researchers resolve contradictions in reported antiproliferative activity data for this compound?

Discrepancies may arise from cell line variability (e.g., yeast vs. mammalian) or assay conditions (serum concentration, incubation time). Standardize protocols using NIH guidelines (e.g., Preclinical Checklist) and report IC50 values with 95% confidence intervals. Cross-validate with apoptosis markers (caspase-3) .

Q. What statistical methods are appropriate for analyzing synthetic yield variations across studies?

Apply ANOVA to compare yields under different conditions (e.g., catalysts, solvents). Use Grubbs’ test to identify outliers in replicate experiments. Report mean ± SD and effect sizes for significant variables (e.g., temperature) .

Methodological Best Practices

Q. What are the critical considerations for ensuring reproducibility in this compound synthesis?

  • Document reaction parameters exhaustively (e.g., stirring speed, drying time for solvents).
  • Provide spectral data (IR, NMR) in Supporting Information.
  • Use commercially available reagents with lot numbers for traceability .

Q. How should researchers design experiments to explore understudied pharmacological targets of this compound?

Prioritize targets linked to sphingolipid signaling (e.g., ceramide synthase inhibition). Use CRISPR-Cas9 knockouts in model organisms to validate mechanisms. Combine omics (lipidomics, transcriptomics) with phenotypic screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.